ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate
Description
This compound is a structurally complex molecule featuring multiple pharmacologically relevant moieties:
- Cyclopenta[b]thiophene core: A fused bicyclic system with a thiophene ring, known for enhancing electronic stability and facilitating π-π interactions in biological systems .
- Indole scaffold: Substituted at the 3-position with a sulfanyl-propanamido linker, which may influence receptor binding and metabolic stability. The indole nitrogen is further functionalized with a 2-[(3,4-dimethylphenyl)formamido]ethyl group, introducing steric bulk and lipophilicity .
- Ethyl ester group: Positioned at the 3-carboxylate of the thiophene ring, this ester can modulate solubility and serve as a prodrug motif for carboxylic acid activation in vivo .
Properties
IUPAC Name |
ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H35N3O4S2/c1-5-39-32(38)28-24-10-8-12-26(24)41-31(28)34-29(36)21(4)40-27-18-35(25-11-7-6-9-23(25)27)16-15-33-30(37)22-14-13-19(2)20(3)17-22/h6-7,9,11,13-14,17-18,21H,5,8,10,12,15-16H2,1-4H3,(H,33,37)(H,34,36) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZBOYCPNHCTAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C(C)SC3=CN(C4=CC=CC=C43)CCNC(=O)C5=CC(=C(C=C5)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
589.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The indole derivative can be synthesized through Fischer indole synthesis, while the thiophene derivative can be prepared via the Gewald reaction. These intermediates are then coupled using a series of condensation and substitution reactions under controlled conditions, such as the use of strong acids or bases, and specific temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole or thiophene rings, facilitated by reagents like sodium hydride or potassium tert-butoxide
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydride). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Ethyl 2-[2-[1-[2-[(3,4-dimethylbenzoyl)amino]ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of potential therapeutic agents, particularly those targeting cancer, inflammation, and microbial infections
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic benefits
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Key Features
Pharmacological and Physicochemical Properties
Key Research Findings
- Target Compound vs. Cyanoacrylamido Analogues: The indole-sulfanyl-propanamido linker in the target compound may improve target binding specificity compared to the cyanoacrylamido group, which primarily enhances electron-withdrawing effects .
- Impact of Cyclopenta[b]thiophene Fusion : Derivatives retaining this core (e.g., compound 5.15) show enhanced central nervous system activity, suggesting the fused ring improves blood-brain barrier penetration .
Biological Activity
Ethyl 2-{2-[(1-{2-[(3,4-dimethylphenyl)formamido]ethyl}-1H-indol-3-yl)sulfanyl]propanamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound with potential therapeutic applications. Its structure suggests a multifaceted interaction profile that may influence various biological pathways. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C27H33N5O4S2. The intricate structure includes multiple functional groups such as amides, thiophenes, and indoles, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H33N5O4S2 |
| Molecular Weight | 533.71 g/mol |
| IUPAC Name | This compound |
| SMILES | CCOC(=O)C1=C(SC(=O)N(C(=O)NCC2=C(C=C(C=C2)C(=C1)C(=O)O)C(=O)NCC(C)C)C(N)=O)C=NCC(C)=C |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : The presence of the indole and thiophene moieties may allow the compound to inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, particularly those involved in neurotransmission and cell signaling.
- Antioxidant Properties : Compounds with similar structures have been noted for their ability to scavenge free radicals and reduce oxidative stress.
Pharmacological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Anticancer Activity : Studies have shown that derivatives containing indole and thiophene structures can induce apoptosis in cancer cells by activating caspase pathways.
- Antimicrobial Effects : Compounds with similar scaffolds have demonstrated significant antimicrobial activity against various bacterial strains.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Study 1: Anticancer Activity
A study conducted on a series of indole-thiophene derivatives revealed that compounds with structural similarities to the target compound exhibited IC50 values in the low micromolar range against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
Research published in Journal of Medicinal Chemistry highlighted that a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for this compound, and how are reaction conditions optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including cyanoacetylation and Knoevenagel condensation. For example, intermediates like ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate are reacted with 1-cyanoacetyl-3,5-dimethylpyrazole to generate active methylene groups. Subsequent condensation with substituted benzaldehydes in toluene, catalyzed by piperidine and acetic acid, yields target compounds. Key parameters include reflux conditions (5–6 hours), solvent choice (toluene for solubility), and stoichiometric ratios (10:11 mmol for intermediates). Purification via recrystallization (e.g., ethanol) ensures >70% yield .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify substituent positions (e.g., indole, cyclopenta[b]thiophene rings). High-Performance Liquid Chromatography (HPLC) monitors reaction progress and purity (>95%). Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl, amide bands). For example, ¹H NMR peaks at δ 1.2–1.4 ppm confirm ethyl ester protons .
Q. What in vitro assays are used to evaluate biological activity?
- Methodological Answer : Antioxidant activity is assessed via DPPH radical scavenging assays (IC₅₀ values). Anti-inflammatory potential is tested using carrageenan-induced rat paw edema models, measuring inhibition of prostaglandin synthesis. Cytotoxicity is evaluated via MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves and statistical validation (ANOVA) ensure reproducibility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce side products?
- Methodological Answer : Design of Experiments (DoE) approaches, such as factorial design, systematically vary temperature (60–100°C), solvent polarity (DMSO vs. ethanol), and catalyst loading (piperidine: 0.5–2 mol%). Response surface methodology identifies optimal conditions. For example, increasing acetic acid concentration (1.3 mL) enhances Knoevenagel condensation efficiency by stabilizing enolate intermediates .
Q. How do structural modifications (e.g., substituent changes) impact biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve synthesizing analogs with varied substituents (e.g., replacing 3,4-dimethylphenyl with halogenated or methoxy groups). Biological assays compare IC₅₀ values. Computational docking (e.g., AutoDock Vina) predicts binding affinities to targets like COX-2 or NF-κB. For instance, electron-withdrawing groups (e.g., -Cl) enhance anti-inflammatory activity by stabilizing enzyme-inhibitor complexes .
Q. How can contradictions in reported biological data be resolved?
- Methodological Answer : Reproduce assays under standardized conditions (e.g., cell line passage number, serum-free media). Validate conflicting results via orthogonal methods (e.g., Western blotting for protein expression alongside MTT assays). Meta-analyses of published data identify variables like assay sensitivity (e.g., luminescence vs. colorimetric endpoints) or compound stability in DMSO .
Q. What strategies address solubility challenges in in vivo studies?
- Methodological Answer : Formulate the compound with solubility enhancers (e.g., β-cyclodextrin complexes or PEGylation). Particle size reduction (nano-milling) improves bioavailability. Pharmacokinetic studies in rodents (e.g., IV vs. oral administration) assess AUC and Cₘₐₓ. For example, cyclopenta[b]thiophene derivatives show improved solubility in 10% DMSO/PBS (pH 7.4) for intraperitoneal delivery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
